4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a brominated methylsulfanyl pyrimidine and a suitable amine.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine derivative.
Methoxypyridine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its combination of a brominated methylsulfanyl pyrimidine ring, a methoxypyridine ring, and a piperazine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H16BrN5O2S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C15H16BrN5O2S/c1-23-12-7-10(3-4-17-12)21-6-5-20(9-13(21)22)14-11(16)8-18-15(19-14)24-2/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
SCYYDECHERGNKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC(=NC=C3Br)SC |
Origin of Product |
United States |
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